

# application of glycerol in the formulation of pharmaceutical excipients

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# Application Notes and Protocols: Glycerol in Pharmaceutical Excipients

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Glycerol, a simple polyol compound, is a cornerstone of pharmaceutical formulations, valued for its versatility, safety, and well-characterized physicochemical properties.[1][2][3][4] Its utility as an excipient spans a wide range of dosage forms, including oral, topical, and parenteral preparations.[5] This document provides detailed application notes and experimental protocols for the use of glycerol in its primary roles as a solvent/cosolvent, humectant, plasticizer, and preservative, offering a comprehensive resource for formulation scientists and drug development professionals.

# Glycerol as a Solvent and Cosolvent

Glycerol's miscibility with water and its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) make it an excellent solvent and cosolvent in liquid formulations.[4][6][7][8] It is particularly useful for improving the solubility of poorly water-soluble drugs, thereby enhancing their bioavailability.[9]

## **Application Notes:**



- Oral Liquids: In syrups, elixirs, and oral solutions, glycerol not only acts as a solvent but also
  contributes to the taste masking of bitter APIs and increases viscosity, which can improve
  palatability and mouthfeel.[2][10] Typical concentrations in oral liquids range from 10% to
  50%.
- Injectable Formulations: In parenteral products, glycerol is used as a stabilizing agent and solvent.[2] It can help to solubilize APIs and reduce irritation at the injection site.[2]
- Topical Preparations: For creams, lotions, and gels, glycerol helps to dissolve the API and other excipients, ensuring a homogenous formulation.

## **Quantitative Data:**

The following table summarizes the effect of glycerol on the solubility of Paracetamol in waterglycerol mixtures at different temperatures.

Glycerol Mass Fraction	Molar Solubility of Paracetamol at 25 °C	Molar Solubility of Paracetamol at 30 °C
0.0	0.093	0.108
0.1	0.125	0.145
0.2	0.170	0.197
0.3	0.234	0.271
0.4	0.322	0.373
0.5	0.444	0.514
0.6	0.612	0.708
0.7	0.843	0.975
0.8	1.161	1.343
0.9	1.599	1.850
1.0	2.199	2.544

Data adapted from a study on the solubility of paracetamol in water-glycerol mixtures.[11][12]



# Experimental Protocol: Determining Drug Solubility in Glycerol-Water Mixtures (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a drug in various glycerol-water mixtures.[13][14]

### Materials:

- Active Pharmaceutical Ingredient (API)
- Glycerol (pharmaceutical grade)
- Purified water
- pH meter
- Shaking incubator or water bath
- Centrifuge
- Analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)
- Volumetric flasks, pipettes, and other standard laboratory glassware

#### Procedure:

- Preparation of Solvent Systems: Prepare a series of glycerol-water mixtures at different mass fractions (e.g., 10%, 20%, 30%...90% glycerol in water).
- Sample Preparation: Add an excess amount of the API to a known volume of each glycerolwater mixture in separate sealed containers.
- Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached. This may take 24 to 72 hours.
- Sample Withdrawal and Separation: After equilibration, stop the agitation and allow the undissolved solids to settle. Withdraw a sample from the supernatant. Separate the



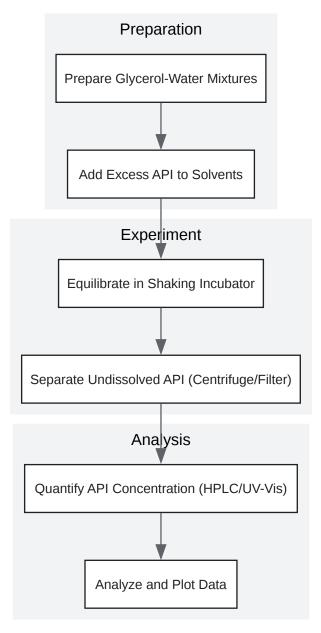
undissolved API from the solution by centrifugation or filtration (using a filter that does not bind the drug).

- Quantification: Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method.
- Data Analysis: Plot the solubility of the API as a function of the glycerol concentration.

# Diagram: Experimental Workflow for Solubility Determination



### Workflow for Drug Solubility Determination in Glycerol-Water Mixtures



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Caption: Workflow for determining drug solubility in glycerol-water mixtures.

# Glycerol as a Humectant



Glycerol's hygroscopic nature makes it an effective humectant, attracting and retaining moisture from the surrounding environment.[15][16][17][18] This property is crucial in topical and oral formulations to prevent drying out and maintain product stability and efficacy.

## **Application Notes:**

- Topical Formulations: In creams, lotions, and ointments, glycerol helps to hydrate the skin by drawing moisture from the dermis to the stratum corneum and from the atmosphere.[16] It also helps to prevent the product from drying out in its container.
- Oral Films: In fast-dissolving oral films, glycerol acts as a humectant and plasticizer, improving the flexibility and mouthfeel of the film.
- Liquid Formulations: In oral suspensions and solutions, glycerol's humectant properties contribute to the overall stability and shelf-life of the product by controlling water activity.

## **Quantitative Data:**

The following table shows the moisture retention capacity of glycerin solutions at different concentrations.



Glycerin Concentration (wt%)	Evaporation Rate (g/h·m²) (Gravimetric Analysis)	Evaporation Rate (g/h·m²) (TEWL Analysis)	
0	20.5	12.1	
10	18.2	10.8	
20	15.8	9.4	
30	13.1	7.8	
40	10.2	6.0	
50	7.1	4.2	
60	3.8	2.3	
70	0.2	0.1	
80	-3.8 (Moisture Sorption)	-2.3 (Moisture Sorption)	
90	-8.2 (Moisture Sorption)	-4.9 (Moisture Sorption)	

Data adapted from a comparative study on the moisture retention of glycerin solutions.[19]

# Experimental Protocol: Evaluating Humectant Efficacy (Gravimetric Analysis)

This protocol describes a method to assess the moisture-retaining capacity of a formulation containing glycerol.[19]

#### Materials:

- Test formulation containing glycerol
- Control formulation (without glycerol)
- Analytical balance
- Controlled humidity and temperature chamber



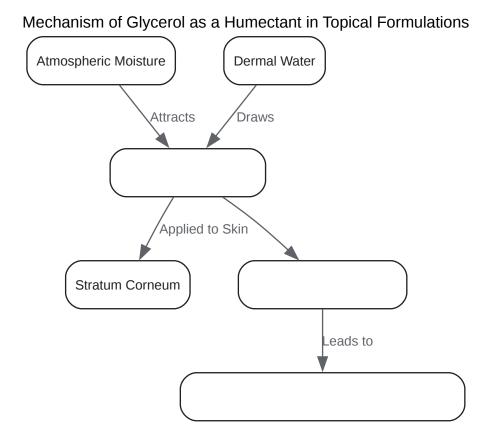
Petri dishes

#### Procedure:

- Sample Preparation: Accurately weigh a specific amount of the test and control formulations into separate pre-weighed Petri dishes.
- Initial Measurement: Record the initial weight of each sample.
- Incubation: Place the Petri dishes in a controlled humidity and temperature chamber (e.g., 50% RH, 32°C).
- Weight Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the Petri dishes from the chamber and quickly weigh them.
- Data Analysis: Calculate the percentage of weight loss (moisture loss) over time for both the
  test and control formulations. A lower percentage of weight loss for the glycerol-containing
  formulation indicates better humectant efficacy.

# Diagram: Logical Relationship of Glycerol's Humectant Action





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Caption: Glycerol's humectant action on the skin.

# **Glycerol** as a Plasticizer

Glycerol is widely used as a plasticizer in solid and semi-solid dosage forms to increase flexibility, reduce brittleness, and improve mechanical properties.[20] It works by inserting itself between polymer chains, reducing intermolecular forces and increasing the free volume.[4][21]

## **Application Notes:**

• Film Coatings: In tablet coatings, glycerol prevents cracking and improves the adhesion of the film to the tablet core.



- Soft Gelatin Capsules: It maintains the elasticity and prevents the brittleness of the gelatin shell.[7]
- Transdermal Patches: Glycerol can be used to plasticize the polymer matrix, which can influence the drug release characteristics.
- Oral Films: As mentioned earlier, it enhances the flexibility of oral films.

## **Quantitative Data:**

The following tables summarize the effect of glycerol concentration on the mechanical properties of different types of films.

Table 1: Effect of Glycerol on Mechanical Properties of Potato Starch Films

Glycerol Content (%)	Tensile Strength (MPa)	Elongation at Break (%)
10	13.0	5
30	4.5	13
50	1.5	7
70	0.7	5

Data adapted from a study on thermoplastic potato starch films.[1]

Table 2: Effect of Glycerol on Mechanical Properties of Silk Films

Glycerol Content (%)	Ultimate Strength (MPa)	Failure Strain (%)	Young's Modulus (GPa)
0	51.26	< 3	~2.5
12	~40	~100	~1.8
16	13.10	~200	~1.0
30	~10	~360	~0.2



Data adapted from a study on glycerol-plasticized silk films.[2]

Table 3: Effect of Glycerol on Mechanical Properties of Chicken Skin Gelatin-Tapioca Starch Composite Films

Glycerol Concentration (%)	Tensile Strength (MPa)	Elongation at Break (%)	Young's Modulus (MPa)
0	10.23	2.87	890.33
10	2.15	3.54	190.67
20	1.89	10.45	100.33
30	1.45	150.23	50.67
40	1.35	193.76	20.33

Data adapted from a study on chicken skin gelatin-tapioca starch composite films.[6]

## **Experimental Protocol: Tensile Strength Testing of Films**

This protocol describes the method for evaluating the mechanical properties of films plasticized with glycerol.[3]

#### Materials:

- Film samples with varying glycerol concentrations
- Universal Testing Machine (UTM) with a suitable load cell
- Film cutter or die to prepare dumbbell-shaped specimens (e.g., according to ASTM D882)
- · Calipers or micrometer for thickness measurement

#### Procedure:

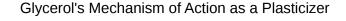
 Sample Preparation: Cut the film samples into a standard shape (e.g., dumbbell) using a film cutter.

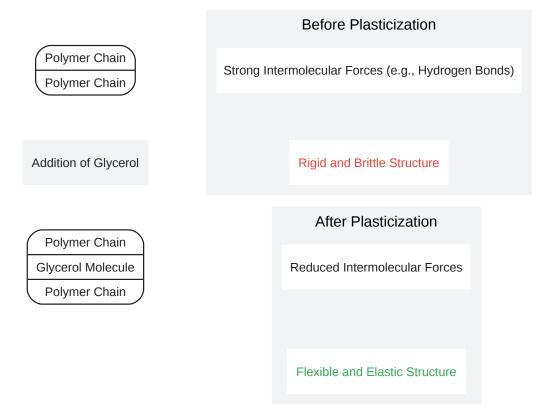


- Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
- · Testing:
  - Mount the specimen in the grips of the UTM.
  - Apply a tensile load at a constant crosshead speed until the specimen breaks.
  - Record the load and elongation data throughout the test.
- Data Analysis: From the stress-strain curve, calculate the following mechanical properties:
  - Tensile Strength: The maximum stress the film can withstand before breaking.
  - Elongation at Break: The percentage increase in length of the film at the point of fracture.
  - Young's Modulus: A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.

Diagram: Mechanism of Glycerol as a Plasticizer







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Caption: How glycerol increases the flexibility of polymer films.

# **Glycerol** as a Preservative

Glycerol can act as a preservative by reducing the water activity of a formulation, thereby inhibiting the growth of microorganisms.[2][7] While not a potent antimicrobial agent on its own, it can enhance the efficacy of other preservatives.

## **Application Notes:**



- Liquid and Semi-Solid Formulations: In syrups, creams, and gels, glycerol concentrations above 20% can provide a preservative effect.
- Combination with Other Preservatives: Glycerol is often used in combination with other antimicrobial preservatives to achieve a broad spectrum of activity and reduce the required concentration of the primary preservative.

# Experimental Protocol: Evaluating Preservative Efficacy (Antimicrobial Effectiveness Test)

This protocol is a general outline for an antimicrobial effectiveness test, which should be performed according to pharmacopeial standards (e.g., USP <51>).

### Materials:

- Test formulation with glycerol
- · Control formulation without glycerol
- Specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)
- Culture media
- Sterile containers

#### Procedure:

- Inoculation: Inoculate separate samples of the test and control formulations with a standardized suspension of each microorganism.
- Incubation: Incubate the inoculated samples at a specified temperature.
- Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw samples from each container and determine the number of viable microorganisms by plate count.



 Data Analysis: Compare the reduction in the number of microorganisms in the test formulation to the control and to the pharmacopeial acceptance criteria to determine the preservative effectiveness.

## Conclusion

Glycerol remains an indispensable excipient in pharmaceutical formulation due to its multifaceted roles. A thorough understanding of its properties and the application of appropriate experimental protocols are essential for leveraging its full potential in developing safe, stable, and effective drug products. The quantitative data and methodologies provided in these notes serve as a valuable resource for formulators to optimize the use of glycerol in their specific applications.

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